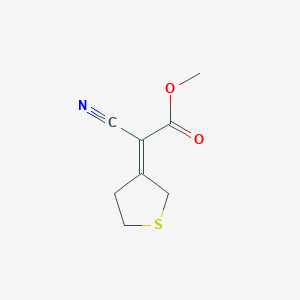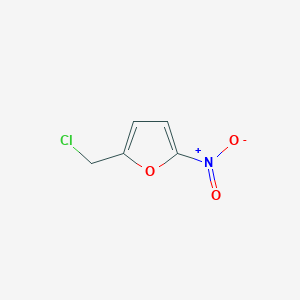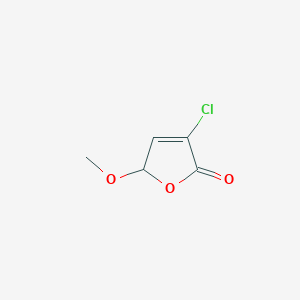
Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives are known to possess diverse biological activities and are found in many natural products .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves condensation reactions. For instance, carboxylic acid moieties can be condensed with substituted amines under reflux conditions, followed by acid-mediated cyclization to form the pyrrole ring . Another approach includes the synthesis of various 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles from 1-methyl-1H-pyrrole .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(=O)c1cc(N)cn1C . This indicates that the compound contains a pyrrole ring with a methyl group and an amino group attached to it, and an ethyl ester group attached to the 2-position of the pyrrole ring . Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, they can participate in nucleophilic addition reactions due to the presence of a carbonyl group . The thioamide functional group in β-Ketothioamides (KTAs), a type of pyrrole derivative, can undergo isomerization to generate thiol, allowing KTAs to participate in synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Oxidation and Structural Analysis : Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is involved in oxidation processes. For instance, ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, a related compound, was analyzed using X-ray crystallography after undergoing aerial oxidation, demonstrating its significance in chemical structure analysis (Cirrincione et al., 1987).
Spiro Heterocyclization : This compound is key in the synthesis of complex spiro compounds. For example, ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate was synthesized, demonstrating the compound's role in advanced organic synthesis (Dmitriev et al., 2015).
Synthesis of Antibacterial Agents : A derivative, 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, exhibited antibacterial activity, highlighting its potential in drug development (Toja et al., 1986).
Phosphine-Catalyzed Annulation : This compound is used in [4 + 2] annulation reactions to form tetrahydropyridines, indicating its role in creating complex organic molecules (Zhu et al., 2003).
Chemical Synthesis and Characterization
Synthesis of Pyrroles and Pyridines : It is involved in the synthesis of pyrroles and pyridines, indicating its versatility in organic synthesis (Clarke et al., 1985).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-amino-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOYBYZVYWREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457885 | |
| Record name | Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40889-84-7 | |
| Record name | Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6,7-Trifluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B3351884.png)
![1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3351889.png)









